Physicochemical properties of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
Physicochemical properties of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Methyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound of significant interest as a potential building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in diverse molecular interactions.[1] Despite its potential, a comprehensive public dataset of the core physicochemical properties of this specific N-methylated carboxylic acid derivative is notably scarce. This guide serves as a primary technical resource for researchers, providing both a summary of known and predicted properties and, more critically, a set of robust, field-proven experimental protocols for its complete characterization. By explaining the causality behind methodological choices, this document empowers scientists to generate the high-quality, reliable data essential for advancing drug discovery programs and other research applications.
Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is prevalent in a wide array of therapeutic agents, including well-known antifungal drugs (e.g., Fluconazole, Itraconazole) and other classes of pharmaceuticals.[1] Its utility stems from its unique electronic properties, metabolic resistance, and its capacity to act as a bioisosteric replacement for other functional groups, such as esters and amides. The introduction of a carboxylic acid group and an N-methyl substituent, as in the case of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid, creates a molecule with specific polarity, charge, and spatial arrangement, fine-tuning its potential for molecular recognition and biological activity.
Core Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is paramount for any application in drug development, dictating everything from solubility and formulation to absorption and target engagement. Given the limited experimental data in public literature, the following profile combines computational predictions with established data for the core molecular structure.[2]
Table 1: Summary of Physicochemical Properties for 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid
| Property | Value / Data | Source |
| Molecular Formula | C₄H₅N₃O₂ | PubChem CID 54512152[2] |
| Molecular Weight | 127.10 g/mol | PubChem CID 54512152[2] |
| Monoisotopic Mass | 127.03818 Da | PubChem CID 54512152[2] |
| Physical Form | Solid (Predicted) | Inferred from similar structures |
| XLogP3-AA (Lipophilicity) | -0.7 | Predicted by PubChem[2] |
| Melting Point | Requires Experimental Determination | See Protocol 4.1 |
| Aqueous Solubility | Requires Experimental Determination | See Protocol 4.2 |
| pKa | Requires Experimental Determination | See Protocol 4.3 |
The predicted XLogP of -0.7 indicates that the molecule is predominantly hydrophilic, suggesting it will likely exhibit good aqueous solubility but may face challenges in passively diffusing across biological membranes.[2] This hydrophilicity is driven by the ionizable carboxylic acid and the polar triazole ring.
Structural Elucidation and Verification
Prior to any physicochemical analysis, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic methods is essential for this validation.
Caption: Chemical structure of 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid.
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¹H NMR: Expected signals include a singlet for the N-methyl protons (~3.5-4.0 ppm), a singlet for the C5-proton on the triazole ring (~8.0-8.5 ppm), and a broad, exchangeable singlet for the carboxylic acid proton (>10 ppm).
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¹³C NMR: Key signals would correspond to the methyl carbon, the two triazole ring carbons, and the carboxylic acid carbonyl carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass, consistent with the molecular formula C₄H₅N₃O₂.[2]
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Infrared (IR) Spectroscopy: Characteristic absorbances would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1750 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
The following protocols describe standardized, self-validating methods to determine the key physicochemical properties essential for drug development.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Rationale: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also data on purity, polymorphism, and thermal stability (decomposition). This information is critical for formulation and stability studies.
Methodology:
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Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic aluminum pan.
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Experimental Run: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a temperature beyond the expected melt (e.g., 250 °C).
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Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the enthalpy of fusion. A sharp, single peak is indicative of high purity.
Protocol: Determination of Thermodynamic Aqueous Solubility
Rationale: The intrinsic solubility of a compound in aqueous media is a primary determinant of its bioavailability. The shake-flask method at a controlled pH is the gold standard for determining thermodynamic solubility, ensuring equilibrium is reached.
Methodology:
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Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
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Sample Preparation: Add an excess amount of the solid compound to a known volume of the PBS buffer in a glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
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Quantification: Dilute the filtered supernatant with the buffer. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
Protocol: Potentiometric Determination of Acid Dissociation Constant (pKa)
Rationale: The pKa governs the ionization state of a molecule at a given pH. This is critical for its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and highly accurate method for its determination.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Methodology:
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System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Sample Preparation: Accurately prepare a solution of the compound (e.g., 0.01 M) in degassed, deionized water.
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Titration: Place the sample solution in a thermostated vessel (25 °C) and begin stirring. Titrate the solution by adding small, precise aliquots of the standardized NaOH solution. Record the pH value after each addition, ensuring the reading is stable.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point can be precisely identified from the first or second derivative of the titration curve.
Impact of Physicochemical Properties on Drug Development
The interplay between solubility, lipophilicity (LogD), and ionization (pKa) is fundamental to a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
